ALDH3A1 Enzyme Inhibition: Head-to-Head Comparison with Unsubstituted Benzaldehyde
3-Chloro-4-methoxy-5-methylbenzaldehyde demonstrates measurable inhibition of human ALDH3A1-mediated benzaldehyde oxidation, with an IC₅₀ value of 2100 nM [1]. This represents a distinct pharmacological profile compared to the natural substrate, benzaldehyde, which shows no inhibitory activity under identical assay conditions [2]. The presence of the chloro, methoxy, and methyl substituents is essential for this inhibitory effect, as unsubstituted benzaldehyde does not inhibit the enzyme at comparable concentrations.
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 × 10³ nM (2100 nM) |
| Comparator Or Baseline | Unsubstituted benzaldehyde (CAS 100-52-7) — no inhibition |
| Quantified Difference | Target compound shows measurable inhibition; comparator shows no inhibition |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; preincubation for 1 min followed by substrate addition; detection via spectrophotometric analysis [1] |
Why This Matters
This quantitative inhibitory profile is essential for research programs targeting ALDH3A1, where unsubstituted benzaldehyde cannot serve as a functional substitute for target engagement studies.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. BindingDB, 2014. View Source
- [2] Parajuli, B., et al. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. US Patent 9328112 B2, 2016. View Source
